O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine
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Overview
Description
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 3-chloro-4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine involves its interaction with biological molecules. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is of particular interest in cancer research, where it may potentiate the anti-tumor activity of alkylating agents.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methyl group replacing the hydroxyl hydrogen.
Hydroxylamine: The parent compound with a hydroxyl group attached to an amino group.
Uniqueness
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine is unique due to the presence of the 3-chloro-4-methylphenylmethyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This substitution enhances its reactivity and specificity in various chemical and biological contexts.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3 |
InChI Key |
FNJTUWTZHXBRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CON)Cl |
Origin of Product |
United States |
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